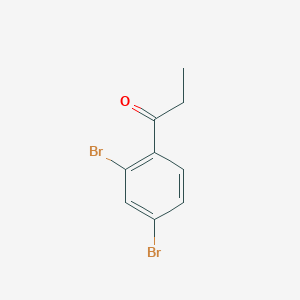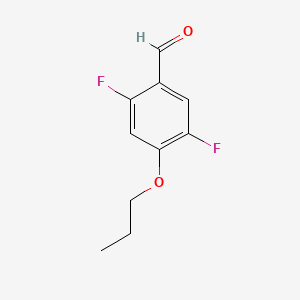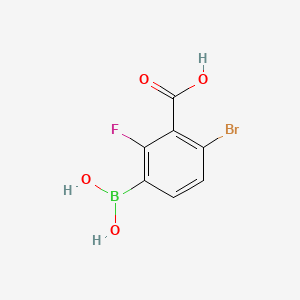
3-Borono-6-bromo-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Borono-6-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BBrFO4 It is a derivative of benzoic acid, featuring boronic acid, bromine, and fluorine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-6-bromo-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
For example, a typical synthetic route might start with 2-fluorobenzoic acid, which undergoes bromination to form 2-bromo-6-fluorobenzoic acid. This intermediate is then subjected to a boronation reaction to introduce the boronic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Borono-6-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Borono-6-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Borono-6-bromo-2-fluorobenzoic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluorine and bromine substituents, which influence the reactivity of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluorobenzoic acid: Similar structure but lacks the boronic acid group.
3-Bromo-5-fluorobenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-2-fluorobenzoic acid: Another isomer with different substitution pattern.
Uniqueness
3-Borono-6-bromo-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents on the benzene ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The boronic acid group enables coupling reactions, while the bromine and fluorine atoms provide sites for further functionalization .
Eigenschaften
Molekularformel |
C7H5BBrFO4 |
|---|---|
Molekulargewicht |
262.83 g/mol |
IUPAC-Name |
3-borono-6-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BBrFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) |
InChI-Schlüssel |
QIEDCZLLSUAVQL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)Br)C(=O)O)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
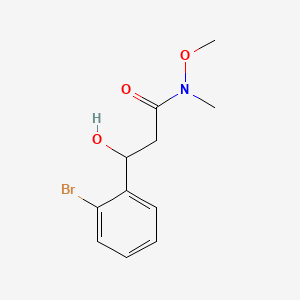
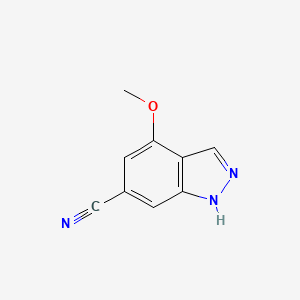
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

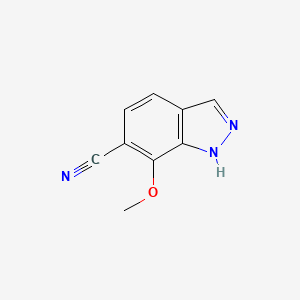


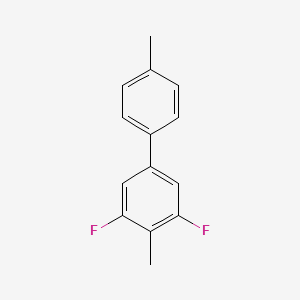
![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
